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molecular formula C7H7F3N2O B179473 3-(Trifluoromethoxy)benzene-1,2-diamine CAS No. 113638-49-6

3-(Trifluoromethoxy)benzene-1,2-diamine

Cat. No. B179473
M. Wt: 192.14 g/mol
InChI Key: DGRRQMLGFKOEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202885B2

Procedure details

3-Trifluoromethoxy-benzene-1,2-diamine was synthesized by dissolving 0.79 g of 2-nitro-6-trifluoromethoxy-phenylamine (J. Med. Chem. 1999, 42, 15, 2828-2843) in 20 mL EtOH, evacuating 3 times with N2 and adding 80 mg of 10 wt % Pd/C. The reaction mixture was stirred under a H2 atmosphere (balloon) for 5 h. Filtration over a pad of celite and washing with EtOH and EtOAc yielded after concentration in vacuo 0.55 g of 3-trifluoromethoxy-benzene-1,2-diamine as brown oil.
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][C:11]([F:14])([F:13])[F:12])[C:5]=1[NH2:15])([O-])=O>CCO>[F:12][C:11]([F:13])([F:14])[O:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([NH2:1])[C:5]=1[NH2:15]

Inputs

Step One
Name
Quantity
0.79 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)OC(F)(F)F)N
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under a H2 atmosphere (balloon) for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuating 3 times with N2
ADDITION
Type
ADDITION
Details
adding 80 mg of 10 wt % Pd/C
FILTRATION
Type
FILTRATION
Details
Filtration over a pad of celite
WASH
Type
WASH
Details
washing with EtOH and EtOAc
CUSTOM
Type
CUSTOM
Details
yielded
CONCENTRATION
Type
CONCENTRATION
Details
after concentration in vacuo 0.55 g of 3-trifluoromethoxy-benzene-1,2-diamine as brown oil

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(OC1=C(C(=CC=C1)N)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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